Btk inhibitor 1
Overview
Description
Bruton tyrosine kinase inhibitor 1 is a small molecule that targets Bruton tyrosine kinase, a crucial enzyme in the signaling pathway of B-cell receptors. This compound has gained significant attention due to its therapeutic potential in treating various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bruton tyrosine kinase inhibitor 1 typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common method involves the reaction of an intermediate compound with an acryloyl compound in a solvent, followed by extraction and crystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for Bruton tyrosine kinase inhibitor 1 often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Bruton tyrosine kinase inhibitor 1 undergoes various chemical reactions, including:
Covalent binding: Forms a covalent bond with the cysteine residue in the active site of Bruton tyrosine kinase.
Substitution reactions: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Bruton tyrosine kinase inhibitor 1 include acryloyl compounds, solvents like ethyl acetate and dichloromethane, and crystallization agents such as methyl tert-butyl ether .
Major Products Formed
The major product formed from these reactions is the covalently bound complex of Bruton tyrosine kinase inhibitor 1 with Bruton tyrosine kinase, leading to the inhibition of the enzyme’s activity .
Scientific Research Applications
Bruton tyrosine kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in cellular signaling pathways.
Medicine: Employed in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and autoimmune diseases
Industry: Utilized in the development of targeted therapies and personalized medicine approaches.
Mechanism of Action
Bruton tyrosine kinase inhibitor 1 exerts its effects by covalently binding to the cysteine residue in the active site of Bruton tyrosine kinase. This binding inhibits the enzyme’s activity, leading to the disruption of downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . This inhibition results in the suppression of B-cell proliferation and survival .
Comparison with Similar Compounds
Bruton tyrosine kinase inhibitor 1 is compared with other similar compounds, such as:
Ibrutinib: The first-in-class Bruton tyrosine kinase inhibitor, known for its efficacy but associated with adverse effects like atrial fibrillation.
Acalabrutinib: A second-generation inhibitor with fewer side effects and better selectivity.
Zanubrutinib: A next-generation inhibitor with improved safety and efficacy profiles.
Bruton tyrosine kinase inhibitor 1 stands out due to its unique binding properties and potential for reduced side effects compared to earlier inhibitors .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.